molecular formula C12H14N2OS B2940051 N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide CAS No. 2411248-79-6

N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide

Cat. No.: B2940051
CAS No.: 2411248-79-6
M. Wt: 234.32
InChI Key: UZKPMQPCMZMRJS-UHFFFAOYSA-N
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Description

N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide is a synthetic organic compound featuring a thiazole ring, a cyclopropyl group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Alkyne Moiety: The final step involves coupling the thiazole derivative with an alkyne, such as but-2-ynoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and alkyne moiety are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-enamide: Similar structure but with an alkene instead of an alkyne.

    N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamine: Similar structure but with an amine group.

Uniqueness

N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide is unique due to the presence of both a thiazole ring and an alkyne moiety, which confer distinct chemical reactivity and potential biological activity. This combination is less common in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-4-11(15)13-8(2)10-7-16-12(14-10)9-5-6-9/h7-9H,5-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKPMQPCMZMRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=CSC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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